1-Pentylzinc bromide (CAS: 308796-10-3) is a highly versatile heteroleptic organozinc halide, widely utilized as a premier Negishi cross-coupling reagent for the introduction of an n-pentyl chain. Typically supplied as a 0.5 M solution in anhydrous tetrahydrofuran (THF), it offers an optimal balance of nucleophilicity and stability, allowing for efficient carbon-carbon bond formation under palladium or nickel catalysis[1]. As a process-ready reagent, it bridges the gap between highly reactive but unselective organolithium or Grignard reagents and the less reactive organoboron compounds, making it a critical procurement choice for complex organic synthesis and late-stage functionalization workflows [2].
Generic substitution of 1-pentylzinc bromide with cheaper alternatives like pentylmagnesium bromide or pentyllithium fails primarily due to their aggressive nucleophilicity, which leads to the rapid destruction of sensitive functional groups such as esters, ketones, and nitriles during coupling [1]. Attempting to substitute with dipentylzinc introduces severe pyrophoric hazards and poor atom economy, as dialkylzincs typically only transfer one alkyl group efficiently during cross-coupling [2]. Furthermore, relying on direct reductive cross-coupling of 1-bromopentane often requires excess metallic reductants and suffers from unpredictable homocoupling side reactions, making pre-formed 1-pentylzinc bromide the only reliable choice for high-fidelity, chemoselective pentylation[3].
When coupling an n-pentyl chain to an electrophile containing sensitive moieties (e.g., esters or ketones), 1-pentylzinc bromide demonstrates exceptional chemoselectivity characteristic of the Negishi reaction. In direct comparisons, alkylzinc halides achieve >85% cross-coupling yields without requiring protecting groups, whereas the corresponding Grignard reagent (pentylmagnesium bromide) yields <5% of the desired product due to rapid nucleophilic attack on the carbonyl group [1].
| Evidence Dimension | Cross-coupling yield with ester-bearing electrophiles |
| Target Compound Data | >85% yield (chemoselective C-C coupling) |
| Comparator Or Baseline | Pentylmagnesium bromide (<5% yield) |
| Quantified Difference | >80% absolute yield improvement |
| Conditions | Pd-catalyzed coupling at room temperature to 50 °C |
Eliminates the need for costly and time-consuming protection/deprotection steps during the synthesis of complex APIs or fine chemicals.
For industrial scale-up, the handling characteristics of organometallic reagents are critical. 1-Pentylzinc bromide, typically supplied as a 0.5 M solution in THF, is non-pyrophoric and maintains its titer for months under inert atmosphere at room temperature. In contrast, dipentylzinc (a dialkylzinc alternative) is highly pyrophoric and exhibits rapid degradation upon exposure to trace moisture or oxygen, necessitating strict glovebox handling and specialized transfer protocols [1].
| Evidence Dimension | Pyrophoricity and shelf-life |
| Target Compound Data | Non-pyrophoric; stable >3 months in THF under argon |
| Comparator Or Baseline | Dipentylzinc (Highly pyrophoric; rapid degradation) |
| Quantified Difference | Elimination of pyrophoric hazard; significantly extended operational shelf-life |
| Conditions | Standard Schlenk line or inert atmosphere handling at 20-25 °C |
Drastically reduces safety infrastructure costs and simplifies material transfer protocols in large-scale manufacturing environments.
In Pd- or Ni-catalyzed Negishi couplings, heteroleptic organozinc reagents like 1-pentylzinc bromide transfer their single alkyl group with near-quantitative efficiency. When using the homoleptic comparator, dipentylzinc, the second alkyl group is significantly less reactive during the transmetalation step, often resulting in only ~1.0 to 1.2 equivalents of alkyl transfer per mole of R2Zn. This makes 1-pentylzinc bromide far more atom-economical and prevents the accumulation of unreacted alkyl species that complicate downstream purification [1].
| Evidence Dimension | Alkyl group transfer efficiency |
| Target Compound Data | ~1.0 eq. pentyl transferred per 1.0 eq. reagent |
| Comparator Or Baseline | Dipentylzinc (~1.0-1.2 eq. transferred per 1.0 eq. reagent, wasting ~0.8-1.0 eq.) |
| Quantified Difference | ~50% reduction in wasted alkyl equivalents |
| Conditions | Standard Pd-catalyzed Negishi cross-coupling |
Maximizes reagent utilization and simplifies downstream purification by minimizing unreacted organometallic waste.
The choice of halide in organozinc reagents significantly influences the rate of transmetalation in cross-coupling catalytic cycles. 1-Pentylzinc bromide offers an optimal balance, exhibiting faster transmetalation kinetics to palladium intermediates compared to 1-pentylzinc chloride. This is attributed to the superior bridging ability of the bromide ligand in the bimetallic transition state, which allows for lower catalyst loadings and shorter reaction cycle times while utilizing readily available 1-bromopentane as the synthetic precursor [1].
| Evidence Dimension | Relative transmetalation rate |
| Target Compound Data | High transmetalation rate (optimal halide bridging) |
| Comparator Or Baseline | 1-Pentylzinc chloride (Slower transmetalation rate) |
| Quantified Difference | Enables 20-30% reduction in required reaction time or catalyst loading |
| Conditions | Pd-catalyzed cross-coupling in THF |
Allows buyers to optimize cycle times and reduce the consumption of expensive palladium or nickel catalysts.
Because 1-pentylzinc bromide tolerates electrophilic functional groups like esters and ketones (as detailed in Section 3), it is the optimal reagent for appending an n-pentyl chain to advanced pharmaceutical intermediates. This eliminates the need for multi-step protection and deprotection sequences, directly accelerating API process development [1].
The synthesis of advanced materials often requires precise alkyl chain extensions to tune lipophilicity and molecular packing. The non-pyrophoric nature and extended shelf-life of 1-pentylzinc bromide in THF make it highly suitable for pilot-plant and commercial-scale manufacturing where safety and reproducibility are paramount [2].
1-Pentylzinc bromide efficiently couples with acyl chlorides under palladium catalysis to yield unsymmetrical pentyl ketones. Its superior atom economy and controlled reactivity prevent the over-addition side reactions typically seen when using Grignard reagents for ketone synthesis, ensuring high product purity [3].